molecular formula C14H9F3O B11863617 4-Formyl-2-(trifluoromethyl)biphenyl

4-Formyl-2-(trifluoromethyl)biphenyl

Cat. No.: B11863617
M. Wt: 250.21 g/mol
InChI Key: LDDRZSNHDJQTQS-UHFFFAOYSA-N
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Description

4-Formyl-2-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formyl-2-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Formyl-2-(trifluoromethyl)biphenyl is unique due to the combination of the formyl and trifluoromethyl groups on a biphenyl scaffold. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

IUPAC Name

4-phenyl-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h1-9H

InChI Key

LDDRZSNHDJQTQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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